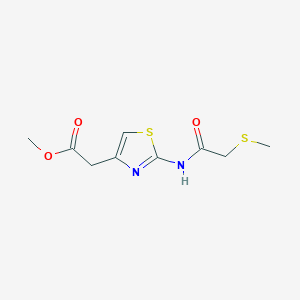
Methyl 2-(2-(2-(methylthio)acetamido)thiazol-4-yl)acetate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C9H12N2O3S2 |
|---|---|
Molecular Weight |
260.3 g/mol |
IUPAC Name |
methyl 2-[2-[(2-methylsulfanylacetyl)amino]-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C9H12N2O3S2/c1-14-8(13)3-6-4-16-9(10-6)11-7(12)5-15-2/h4H,3,5H2,1-2H3,(H,10,11,12) |
InChI Key |
QPSPCDSGAQIIEC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CSC(=N1)NC(=O)CSC |
Origin of Product |
United States |
Biological Activity
Methyl 2-(2-(2-(methylthio)acetamido)thiazol-4-yl)acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by relevant research findings.
Chemical Structure and Properties
The compound is characterized by a thiazole ring, an acetamide group, and a methylthio substituent. These structural features contribute to its biological activity. The thiazole moiety is known for its pharmacological properties, enabling interactions with various biological targets.
1. Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. Studies have demonstrated its effectiveness against a range of pathogens, including bacteria and fungi. The compound's mechanism involves inhibiting key enzymes involved in microbial metabolism.
2. Anti-inflammatory Activity
The compound has shown potential as an anti-inflammatory agent. It may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. In vitro studies suggest that it can reduce the production of pro-inflammatory cytokines, thereby alleviating inflammation.
3. Anticancer Activity
This compound has been evaluated for its anticancer properties. Research indicates that it can induce apoptosis in cancer cells and inhibit tumor growth in various cancer models. The compound's ability to target specific pathways involved in cell proliferation contributes to its anticancer effects.
Research Findings and Case Studies
Several studies have explored the biological activity of this compound:
- Antimicrobial Studies : A study conducted on thiazole derivatives found that modifications in the thiazole structure could enhance antimicrobial activity against resistant strains of bacteria .
- Anti-inflammatory Mechanisms : In vitro assays demonstrated that this compound significantly reduced the levels of inflammatory markers in macrophage cultures .
- Anticancer Efficacy : A recent investigation into the anticancer effects revealed that the compound inhibited the growth of breast cancer cells by inducing cell cycle arrest and apoptosis .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| Thiazole | Five-membered ring with sulfur | Broad pharmacological activities |
| Acetamide | Simple amide structure | Commonly used in pharmaceuticals |
| Methylthioethanol | Contains a thiol group | Exhibits different reactivity due to thiol nature |
| 2-Methylthioacetic acid | Carboxylic acid derivative | Shows distinct acidity and reactivity |
This compound stands out due to its combination of thiazole and acetamide functionalities, enhancing its biological activity compared to simpler structures.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


